molecular formula C7H6N2O5 B2665997 Methyl 2-hydroxy-5-nitronicotinate CAS No. 856579-28-7

Methyl 2-hydroxy-5-nitronicotinate

Cat. No. B2665997
M. Wt: 198.134
InChI Key: DLMMETCUQGSGOK-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-nitronicotinate is a chemical compound with the molecular formula C7H6N2O5 . It has an average mass of 198.133 Da and a monoisotopic mass of 198.027664 Da .


Physical And Chemical Properties Analysis

Methyl 2-hydroxy-5-nitronicotinate has a density of 1.5±0.1 g/cm³, a boiling point of 396.5±42.0 °C at 760 mmHg, and a flash point of 193.6±27.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 105 Ų .

Scientific Research Applications

Anticoccidial Agents

Methyl 2-hydroxy-5-nitronicotinate and its analogues have been studied for their potential as anticoccidial agents. Research by Morisawa et al. (1977) demonstrates significant anticoccidial activity against eimeria tenella, highlighting its potential use in treating coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Spin Trapping Applications

The compound has been linked to spin trapping applications, particularly in detecting free radicals in biological systems. For instance, Tsai et al. (2001) and Turner & Rosen (1986) discuss how certain derivatives of methyl 2-hydroxy-5-nitronicotinate can specifically trap hydroxyl radicals, which is crucial for understanding oxidative stress and free radical biology (Tsai, Elas, Parasca, Barth, Mailer, Halpern, & Rosen, 2001); (Turner & Rosen, 1986).

Chemical and Physical Studies

The chemical structure and properties of this compound and its derivatives have been extensively studied. For example, Heise et al. (1999) and Balachandran, Lakshmi, & Janaki (2012) provide insights into the spin distribution in nitronylnitroxides and the conformational stability of nitropyridine derivatives, which are essential for developing new materials and understanding their chemical behavior (Heise, Köhler, Mota, Novoa, & C., 1999); (Balachandran, Lakshmi, & Janaki, 2012).

Spin Trapping in Biological Systems

Kamibayashi et al. (2006) and Kao & Rosen (2004) discuss the use of methyl 2-hydroxy-5-nitronicotinate derivatives in spin trapping of radicals in biological systems, highlighting their potential in understanding cellular processes and disease mechanisms (Kamibayashi, Oowada, Kameda, Okada, Inanami, Ohta, Ozawa, Makino, & Kotake, 2006); (Kao & Rosen, 2004).

Photoreactivity and Material Science

Studies such as those by Tanaka, Shima, Kondoh, Igarashi, & Sakurai (2004) explore the photoreactivity of aromatic nitrone derivatives in materials like polymethyl methacrylate, indicating potential applications in material science and optics (Tanaka, Shima, Kondoh, Igarashi, & Sakurai, 2004).

Safety And Hazards

Methyl 2-hydroxy-5-nitronicotinate is classified as an irritant . It’s recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It should be handled under inert gas and protected from moisture . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMETCUQGSGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-nitronicotinate

CAS RN

856579-28-7
Record name Methyl 2-hydroxy-5-nitronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
K Meraz - 2019 - search.proquest.com
Abstract: The first part of this work involved the synthesis of chemical probes to the inhibiton of the BfrB/Bfd protein interaction limiting the bioavalibility of Fe 3+ in Pseudomonas …
Number of citations: 2 search.proquest.com
V Hadi - 2010 - search.proquest.com
A very rare opportunity has been bestowed into me to work in three different facets of organic chemistry: total synthesis, methodology, and medicinal chemistry. While this intensive …
Number of citations: 0 search.proquest.com

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